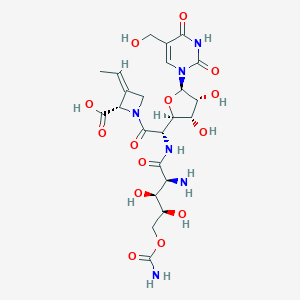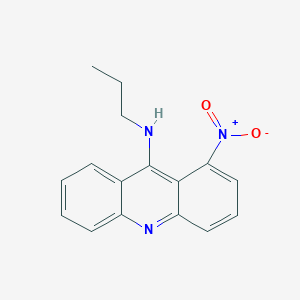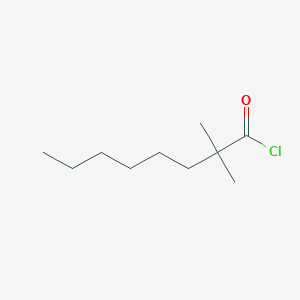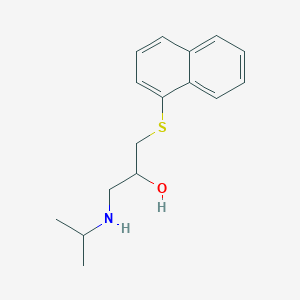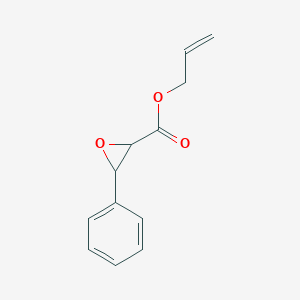
Allyl 3-phenyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 3-phenyloxirane-2-carboxylate, also known as APOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This molecule is a derivative of oxirane, which is a cyclic ether with a three-membered ring. APOC is a versatile molecule that has been used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Allyl 3-phenyloxirane-2-carboxylate involves its ability to act as a nucleophile in various chemical reactions. Allyl 3-phenyloxirane-2-carboxylate can undergo ring-opening reactions with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. This property of Allyl 3-phenyloxirane-2-carboxylate makes it a valuable building block in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Allyl 3-phenyloxirane-2-carboxylate. However, some studies have shown that Allyl 3-phenyloxirane-2-carboxylate has potential anti-inflammatory and anti-cancer properties. Allyl 3-phenyloxirane-2-carboxylate has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro. Allyl 3-phenyloxirane-2-carboxylate has also been shown to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Allyl 3-phenyloxirane-2-carboxylate has several advantages for use in lab experiments. It is a stable and easily accessible compound that can be synthesized in large quantities. Allyl 3-phenyloxirane-2-carboxylate is also a versatile molecule that can be used in various chemical reactions. However, one limitation of Allyl 3-phenyloxirane-2-carboxylate is its low solubility in water, which can make it challenging to use in aqueous reactions.
Direcciones Futuras
There are several future directions for the research on Allyl 3-phenyloxirane-2-carboxylate. One potential area of research is the development of new synthetic methodologies using Allyl 3-phenyloxirane-2-carboxylate as a building block. Another area of research is the investigation of the anti-inflammatory and anti-cancer properties of Allyl 3-phenyloxirane-2-carboxylate in vivo. Additionally, the potential use of Allyl 3-phenyloxirane-2-carboxylate in drug delivery systems and as a catalyst in organic reactions is an area of interest for future research.
Conclusion:
In conclusion, Allyl 3-phenyloxirane-2-carboxylate is a versatile molecule with potential applications in various fields of scientific research. Its ability to act as a nucleophile in various chemical reactions makes it a valuable building block in organic synthesis. Allyl 3-phenyloxirane-2-carboxylate has potential anti-inflammatory and anti-cancer properties, indicating its potential as a therapeutic agent. Further research on Allyl 3-phenyloxirane-2-carboxylate is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of Allyl 3-phenyloxirane-2-carboxylate involves the reaction between allyl alcohol and 3-phenylglycidic acid. This reaction is catalyzed by a strong acid, such as sulfuric acid, and proceeds through an esterification reaction. The resulting product is Allyl 3-phenyloxirane-2-carboxylate, which is a clear liquid with a boiling point of 128-129°C.
Aplicaciones Científicas De Investigación
Allyl 3-phenyloxirane-2-carboxylate has been widely used in various fields of scientific research. It has been used as a building block in the synthesis of various organic compounds, such as chiral epoxides and α,β-unsaturated ketones. Allyl 3-phenyloxirane-2-carboxylate has also been used as a reagent in the synthesis of natural products, such as terpenoids and alkaloids.
Propiedades
Número CAS |
15817-15-9 |
|---|---|
Nombre del producto |
Allyl 3-phenyloxirane-2-carboxylate |
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
prop-2-enyl 3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-2-8-14-12(13)11-10(15-11)9-6-4-3-5-7-9/h2-7,10-11H,1,8H2 |
Clave InChI |
GOGSOMHYWHWPJL-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1C(O1)C2=CC=CC=C2 |
SMILES canónico |
C=CCOC(=O)C1C(O1)C2=CC=CC=C2 |
Otros números CAS |
15817-15-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



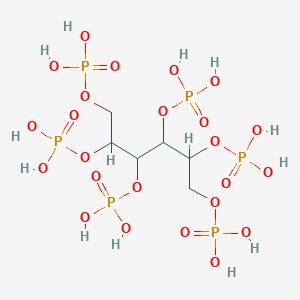
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)
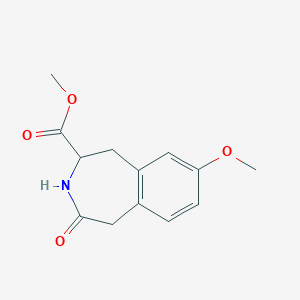
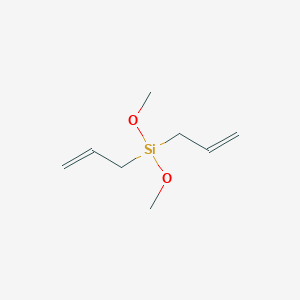
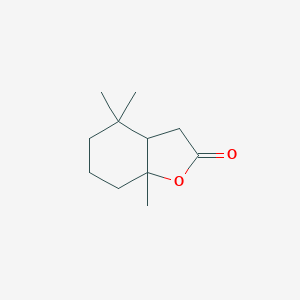
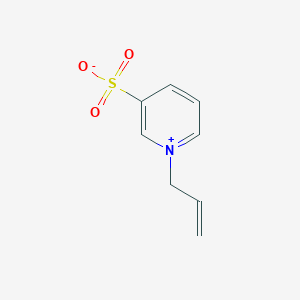
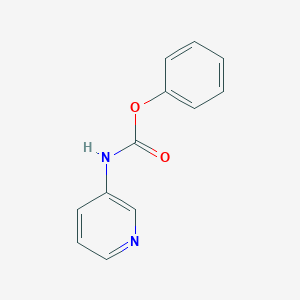
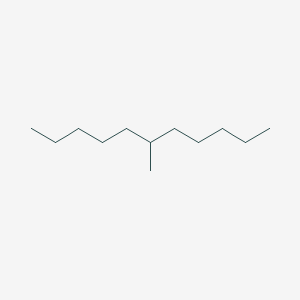
![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)
